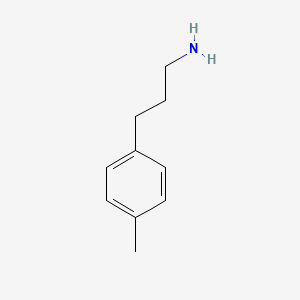

3-(4-Methylphenyl)propan-1-amine

Description

3-(4-Methylphenyl)propan-1-amine is a primary amine featuring a propylamine backbone substituted with a 4-methylphenyl group at the third carbon.

Properties

IUPAC Name |

3-(4-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWCDHQYCLUEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502712 | |

| Record name | 3-(4-Methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54930-39-1 | |

| Record name | 3-(4-Methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)propan-1-amine typically involves the alkylation of 4-methylbenzyl chloride with ammonia or an amine. One common method includes the following steps:

Starting Material: 4-Methylbenzyl chloride.

Reagent: Ammonia or a primary amine.

Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products:

Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.

Reduction: 3-(4-Methylphenyl)propan-1-ol.

Substitution: Various substituted amines or alkylated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)propan-1-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-methylphenyl)propan-1-amine with key analogs, focusing on molecular features, synthesis routes, and functional properties. Data are derived from research on compounds with variations in substituents, regiochemistry, and backbone modifications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity and Activity Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-(3-(trifluoromethyl)phenyl)propan-1-amine enhances electrophilic character, facilitating interactions with calcium channels . Halogenated Derivatives: 3-(4-Chlorophenoxy)propan-1-amine demonstrates stability under analytical conditions, making it suitable as a reference compound . Heterocyclic Modifications: The pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine introduces nitrogen-rich pharmacophores, often exploited in kinase inhibitors .

Synthetic Strategies Reductive Alkylation: Used for trifluoromethylphenyl derivatives, yielding 61% efficiency . Coupling Reactions: EDC/HOBt-mediated condensation in highlights methods for introducing imidazole groups to propan-1-amine backbones.

Biological Activity Trends

- Regiochemistry Impact : Meta-substituted analogs (e.g., OX03394 in ) lose activity compared to para-substituted derivatives, underscoring the importance of substituent positioning .

- Calcium Channel Inhibition : Trifluoromethylphenyl derivatives () show moderate potency, suggesting that bulky substituents may sterically hinder target engagement.

Biological Activity

3-(4-Methylphenyl)propan-1-amine, also known as para-methylamphetamine, is a compound with significant biological activity primarily associated with its interactions within the central nervous system. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a propanamine backbone with a para-methyl group on the phenyl ring. This structural modification enhances its biological activity compared to related compounds such as amphetamine and methamphetamine. The presence of the methyl group influences not only the compound's reactivity but also its affinity for various biological targets.

This compound acts primarily as a monoamine releasing agent , particularly affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. Its mechanism involves:

- Binding to Transporters : It interacts with monoamine transporters (DAT, NET, SERT), promoting the release of neurotransmitters into the synaptic cleft.

- Receptor Interaction : It may also bind to various receptors, influencing their signaling pathways and contributing to its stimulant effects.

Pharmacological Effects

The biological activity of this compound has been documented in several studies:

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Para-methyl group on phenyl ring | Stimulant effects; potential for abuse |

| Amphetamine | No methyl substitution on phenyl | Strong stimulant; widely studied |

| Methamphetamine | Additional methyl groups | More potent stimulant; higher abuse potential |

| 4-Methylamphetamine | Similar structure but different isomer | Similar stimulant effects; potential health risks |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study assessing the neurochemical effects found that this compound significantly increases dopamine release in vitro, akin to other amphetamines.

- Genotoxicity assessments revealed that closely related compounds could cause DNA damage in human cell lines, raising concerns about long-term exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.